Synthesis and Characterization of Tetrakis(2-hydroxyethyl)ammonium Bromide: A Comprehensive Technical Guide
Synthesis and Characterization of Tetrakis(2-hydroxyethyl)ammonium Bromide: A Comprehensive Technical Guide
Executive Summary
Tetrakis(2-hydroxyethyl)ammonium bromide (CAS: 4328-04-5), also known as tetraethanolammonium bromide, is a highly functionalized quaternary ammonium salt[1]. Unlike traditional hydrophobic quaternary ammonium compounds (e.g., tetrabutylammonium bromide), the presence of four terminal hydroxyl groups imparts extreme hydrophilicity to the molecule[2]. This unique structural feature makes it an invaluable reagent in modern chemical synthesis, serving as a highly effective counterion for solubilizing lipophilic active pharmaceutical ingredients (APIs)[3] and as a precursor for task-specific ionic liquids in green chemistry[4].
This whitepaper provides an in-depth, self-validating guide to the synthesis, physicochemical characterization, and downstream application of tetrakis(2-hydroxyethyl)ammonium bromide.
Chemical Rationale & Structural Properties
The molecular formula of tetrakis(2-hydroxyethyl)ammonium bromide is C8H20BrNO4, with a molecular weight of 274.15 g/mol [1]. The physicochemical behavior of quaternary ammonium salts is heavily dictated by their alkyl substituents. The introduction of terminal hydroxyl groups on all four alkyl chains drastically reduces the hydrophobic character of the central ammonium cation[2].
This "hydrophilic hydration" phenomenon allows the molecule to engage in extensive intermolecular hydrogen bonding with aqueous solvents. In drug development, this property is leveraged to enhance the dissolution rate and bioavailability of notoriously insoluble compounds, such as cannabinoids, by forming highly water-soluble ion pairs[3]. Furthermore, the dense hydrogen-bond-donating capacity of the four hydroxyl groups provides synergistic catalytic effects in cyclic carbonate synthesis via CO2 fixation[4].
Synthetic Methodology & Mechanistic Causality
The most direct and scalable synthetic route to tetrakis(2-hydroxyethyl)ammonium bromide is the quaternization of triethanolamine with 2-bromoethanol. This reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism.
Causality in Experimental Design
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Solvent Selection: The reaction is optimally performed in a polar aprotic solvent (e.g., dry acetonitrile). Aprotic solvents lack hydrogen-bond-donating capabilities, leaving the nucleophilic lone pair on the triethanolamine nitrogen unsolvated and highly reactive, thereby accelerating the S_N2 S_N2 transition state.
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Temperature Control: The reaction requires thermal energy (reflux) to overcome the activation barrier of quaternizing an already sterically hindered tertiary amine. However, temperatures must not exceed the boiling point of the solvent to prevent the competitive elimination of 2-bromoethanol (yielding vinyl bromide) or inter-molecular etherification of the hydroxyl groups.
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Self-Validation: The protocol relies on differential solubility. The starting materials are highly soluble in the reaction solvent, whereas the highly polar quaternary ammonium salt product is insoluble, driving the reaction forward via precipitation and providing an immediate visual confirmation of product formation.
Step-by-Step Synthesis Protocol
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Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of triethanolamine in dry acetonitrile (approx. 5 volumes).
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Addition: Under an inert nitrogen atmosphere, add 1.1 equivalents of 2-bromoethanol dropwise at room temperature. The slight excess ensures complete consumption of the amine.
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Reflux: Heat the reaction mixture to reflux (approx. 80 °C) with continuous stirring for 12 to 24 hours. A white precipitate will gradually form as the quaternary salt is generated.
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In-Process Control (Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) or crude ^1H NMR until the triethanolamine signal is entirely depleted.
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Isolation: Cool the reaction mixture to 0–5 °C in an ice bath to maximize crystallization. Filter the white to off-white crystalline solid[5] under a vacuum.
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Purification: Wash the filter cake extensively with cold diethyl ether or acetone to remove unreacted 2-bromoethanol and trace impurities.
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Drying: Dry the product under a high vacuum at 50 °C for 12 hours to afford tetrakis(2-hydroxyethyl)ammonium bromide.
Workflow of Tetrakis(2-hydroxyethyl)ammonium bromide synthesis and conversion.
Physicochemical Characterization
Rigorous analytical characterization is required to ensure the absence of residual bromide or unreacted amines, which can cause toxicity or side reactions in downstream pharmaceutical applications. The expected quantitative data and spectroscopic assignments are summarized in the tables below.
Table 1: Macroscopic & Thermal Properties
| Property | Value | Analytical Significance |
| CAS Number | 4328-04-5[1] | Unique chemical identifier. |
| Molecular Weight | 274.15 g/mol [1] | Required for stoichiometric calculations. |
| Appearance | White to off-white solid[5] | Discoloration indicates amine oxidation. |
| Melting Point | ~102 °C[6] | A depressed MP indicates moisture or residual starting material. |
| Purity | ≥99%[4][5] | Verified via quantitative NMR (qNMR) or titration. |
Table 2: Spectroscopic Characterization
| Technique | Key Signals / Assignments |
| ^1H NMR (D2O) | ~3.5–3.6 ppm (m, 8H, -CH2-N+), ~3.9–4.0 ppm (m, 8H, -CH2-OH). The high symmetry of the molecule simplifies the spectrum into two primary methylene environments[7]. |
| IR Spectroscopy | ~3300–3400 cm⁻¹ (Strong, broad O-H stretch confirming the terminal hydroxyls), ~2950 cm⁻¹ (C-H stretch), ~1050 cm⁻¹ (C-O stretch)[5]. |
| Mass Spectrometry | ESI+ shows a base peak at m/z 194.1, corresponding to the intact [C8H20NO4]+ cation. |
Advanced Applications in Drug Development
A primary utility of tetrakis(2-hydroxyethyl)ammonium bromide is its conversion into a hydroxide salt for the formulation of highly water-soluble cannabinoid therapeutics[3]. Because bromide is a poor base and a non-ideal pharmaceutical counterion, the synthesized bromide salt must be subjected to ion-exchange chromatography.
Protocol: Conversion to Hydroxide and API Salt Formation
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Resin Activation: Pack a column with a strongly basic resin (e.g., AmberChrom® 1×8). Activate the resin by flushing with 1 M KOH (aq), followed by extensive washing with deionized water until the eluate is neutral[3].
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Ion Exchange: Dissolve the synthesized tetrakis(2-hydroxyethyl)ammonium bromide in water and flush it through the activated column three times[3].
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Validation Check: Perform a silver nitrate (AgNO3) drop test on the final eluate. The absence of a yellowish-white precipitate (AgBr) confirms the complete exchange of bromide for hydroxide. The eluate pH should be >12.
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Drying: Remove the water in vacuo and dry the resulting tetrakis(2-hydroxyethyl)ammonium hydroxide salt at 70 °C under vacuum for 48 hours[3].
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API Salt Formation: Add the dried hydroxide salt to a solution of a weakly acidic API (e.g., Δ9-Tetrahydrocannabivarin or Cannabidiol) in dry ethanol. Stir for 30 minutes, then evaporate the solvent to yield the highly water-soluble cannabinoid salt (solubility ~7 mg/mL in water)[3].
References
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Justia Patents. "New water-soluble salts of cannabinoids, preparation and uses thereof". Justia.com. Available at: [Link]
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Molaid. "四(2-羟基乙基)溴化铵| 4328-04-5". Molaid.com. Available at: [Link]
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Heuvelsland, W. J. M., et al. "Hydrophobic hydration of asymmetric and substituted quaternary ammonium bromides in mixtures of water and N,N-dimethylformamide". ResearchGate.net. Available at: [Link]
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NIST / GitHub Pages. "SOLUBILITY DATA SERIES METHANE". Github.io. Available at: [Link]
